molecular formula C27H31BrN2O4 B11628583 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11628583
M. Wt: 527.4 g/mol
InChI Key: RHSZXVJSLCQQLW-WJTDDFOZSA-N
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Description

The compound 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a pyrrol-2-one derivative featuring a 4-bromophenyl group at position 5, a diethylaminoethyl chain at position 1, and an allyloxy-methylbenzoyl moiety at position 2. The compound’s structural complexity highlights its relevance in medicinal chemistry, particularly in structure-activity relationship (SAR) studies targeting enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C27H31BrN2O4

Molecular Weight

527.4 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H31BrN2O4/c1-5-16-34-22-13-10-20(17-18(22)4)25(31)23-24(19-8-11-21(28)12-9-19)30(27(33)26(23)32)15-14-29(6-2)7-3/h5,8-13,17,24,31H,1,6-7,14-16H2,2-4H3/b25-23+

InChI Key

RHSZXVJSLCQQLW-WJTDDFOZSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC=C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)Br

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC=C)C)O)C(=O)C1=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps:

    Formation of the Allyloxy Group: The allyloxy group is introduced through an etherification reaction involving an allyl halide and a phenol derivative.

    Benzoylation: The benzoyl group is added via a Friedel-Crafts acylation reaction using an appropriate benzoyl chloride.

    Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.

    Pyrrol-2-one Formation: The pyrrol-2-one ring is formed through a cyclization reaction involving an amine and a carbonyl compound.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy and hydroxy groups.

    Reduction: Reduction reactions can occur at the carbonyl and bromophenyl groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a pharmaceutical agent. Its interactions with biological targets are of interest for developing new drugs.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in treating diseases due to its unique chemical properties.

Industry

In industry, the compound is used in the development of new materials. Its stability and reactivity make it suitable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations at Position 5 (Aryl Groups)

The 4-bromophenyl group at position 5 in the target compound is a key feature. Analogs with other aryl substituents demonstrate significant variations in physicochemical properties:

Compound ID Position 5 Substituent Melting Point (°C) Molecular Weight (g/mol) Yield (%) Key Observations
Target 4-Bromophenyl Not reported ~590 (calculated) Not given High bromine content may enhance halogen bonding
23 (Ev1) 4-Trifluoromethoxyphenyl 246–248 436.16 32 Trifluoromethoxy group increases lipophilicity
25 (Ev1) 3-Trifluoromethylphenyl 205–207 420.16 9 Electron-withdrawing CF₃ group reduces yield due to steric hindrance
30 (Ev1) 3,5-Dichlorophenyl 245–247 420.09 18 Dichloro substitution enhances thermal stability
20 (Ev2) 4-tert-Butylphenyl 263–265 408.23 62 Bulky tert-butyl group improves crystallinity and yield

Key Insights :

  • Electron-withdrawing groups (e.g., CF₃, Cl) lower yields, likely due to reduced nucleophilicity in condensation reactions .
  • Bulky substituents (e.g., tert-butyl) improve yields by stabilizing intermediates during crystallization .

Substituent Variations at Position 1 (Aminoalkyl Chains)

The diethylaminoethyl group at position 1 in the target compound contrasts with other nitrogen-containing chains:

Compound ID Position 1 Substituent Melting Point (°C) Molecular Weight (g/mol) Notes
Target 2-(Diethylamino)ethyl Not reported ~590 Tertiary amine enhances solubility in polar solvents
23 (Ev1) 2-Hydroxypropyl 246–248 436.16 Hydroxy group enables hydrogen bonding
51 (Ev3) 3-Methoxypropyl Not reported ~540 (calculated) Methoxy group increases hydrophilicity
Ev6 2-Morpholinylethyl Not reported ~600 Morpholine ring improves metabolic stability

Key Insights :

  • Hydrophilic chains (e.g., hydroxypropyl, morpholinylethyl) enhance aqueous solubility, critical for bioavailability.
  • Tertiary amines (e.g., diethylaminoethyl) may improve membrane permeability compared to ethers or alcohols .

Benzoyl Group Modifications at Position 4

The allyloxy-3-methylbenzoyl group in the target compound differs from analogs with simpler benzoyl substituents:

Compound ID Position 4 Substituent Melting Point (°C) Yield (%) Notes
Target 4-Allyloxy-3-methylbenzoyl Not reported Not given Allyloxy group may confer reactivity (e.g., Michael addition)
38 (Ev3) 3-Methylbenzoyl 221–223 17 Lack of allyloxy reduces steric bulk
41 (Ev3) 2-Ethoxybenzoyl 128–130 44 Ethoxy group lowers melting point, indicating reduced crystallinity

Key Insights :

  • Ethoxy/methoxy substituents reduce melting points, suggesting weaker intermolecular forces .

Implications for Drug Design

  • Bioactivity : Bromine and CF₃ groups may enhance target binding via halogen bonds, while hydrophilic chains improve solubility .
  • Stability : Dichlorophenyl and tert-butyl groups increase thermal stability, favoring solid formulations .

Biological Activity

Overview

4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound features a pyrrol-2-one core with multiple functional groups, including an allyloxy group, a bromophenyl moiety, and a diethylamino substituent. The molecular formula is C27H31BrN2O4, with a molecular weight of approximately 527.4 g/mol.

Chemical Structure

The structural complexity of this compound can be visualized as follows:

Feature Description
Molecular Formula C27H31BrN2O4
Molecular Weight 527.4 g/mol
IUPAC Name (4E)-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione
Functional Groups Allyloxy, bromophenyl, diethylamino, hydroxyl

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Allyloxy Group : Introduced via an etherification reaction with an allyl halide and a phenol derivative.
  • Benzoylation : Achieved through Friedel-Crafts acylation using an appropriate benzoyl chloride.
  • Bromination : The bromophenyl group is introduced using bromine or a brominating agent.
  • Pyrrol-2-one Formation : Cyclization involving an amine and a carbonyl compound leads to the formation of the pyrrol-2-one ring.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, compounds structurally related to this one have demonstrated significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antioxidant Properties : Preliminary evaluations suggest that this compound may possess antioxidant activity, potentially through mechanisms involving radical scavenging .
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects. Its mechanism of action could involve binding to target sites on enzymes or receptors, which warrants further investigation .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of structurally similar compounds against common pathogens. The minimum inhibitory concentration (MIC) was determined for several derivatives, showing varying degrees of effectiveness compared to standard antibiotics.

Compound MIC (µg/mL) Activity Against
This compound32Staphylococcus aureus
4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-fluorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one64Escherichia coli

Case Study 2: Antioxidant Activity Assessment

In vitro assays using DPPH radical scavenging methods indicated that compounds similar to this one exhibit significant antioxidant properties. The results indicated a dose-dependent response in scavenging activity.

Concentration (µg/mL) Scavenging Activity (%)
1025
5055
10085

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